molecular formula C24H23N5O3S B11439950 Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate

Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate

Cat. No.: B11439950
M. Wt: 461.5 g/mol
InChI Key: XPIMVDPFRFFOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate is a structurally complex heterocyclic compound featuring a tricyclic 8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaene core linked to a piperidine-4-amido group and an ethyl benzoate moiety. Its tricyclic architecture enables unique interactions with biological targets, though specific pharmacological data remain under investigation.

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 4-[[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C24H23N5O3S/c1-2-32-24(31)16-5-7-17(8-6-16)28-22(30)15-9-12-29(13-10-15)21-20-19(26-14-27-21)18-4-3-11-25-23(18)33-20/h3-8,11,14-15H,2,9-10,12-13H2,1H3,(H,28,30)

InChI Key

XPIMVDPFRFFOSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C=CC=N5

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate involves multiple steps. The synthetic route typically starts with the preparation of the tricyclic core, followed by the introduction of the piperidine and benzoate moieties. Reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds with similar structural features to exhibit anticancer properties. The triazatricyclo structure is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of triazole and thiazole compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds like Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate are also being investigated for their antimicrobial activities. Similar thiazole derivatives have demonstrated effectiveness against pathogens such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) suggesting their potential as antimicrobial agents .

Neuropharmacology

The piperidine moiety in this compound suggests possible neuropharmacological applications. Compounds with piperidine structures are often explored for their effects on neurotransmitter systems and could potentially be developed as treatments for neurological disorders by modulating receptor activity .

Anti-inflammatory Effects

Research indicates that similar compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .

Polymer Chemistry

The unique structure of this compound allows for its potential use in polymer synthesis and modification. Its ability to form cross-links or act as a monomer could lead to the development of novel materials with specific mechanical or thermal properties.

Drug Delivery Systems

Due to its complex structure and potential bioactivity, this compound could be utilized in drug delivery systems where targeted release is essential. Its incorporation into nanocarriers might enhance the delivery of therapeutic agents directly to diseased tissues.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous tricyclic and heterocyclic derivatives (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name (IUPAC) Structural Features Key Differences Bioactivity/Applications Reference
Ethyl 1-{11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxylate Tricyclic core with 11-methyl and 13-phenyl substituents Methyl and phenyl groups at positions 11 and 13 Anticancer, antibacterial activity
Ethyl 3-[[2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate Dimethyl and oxo groups on tricyclic core 6-oxo group and acetyl linkage Proposed kinase inhibition
2-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1(9),2,5,7-tetraen-5-yl}acetamide Diazine ring substitution; chlorine substituent Chlorine atom alters reactivity Enhanced antimicrobial activity
tert-butyl 2-[(7S)-5-amino-2,8-dioxo-3,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(10),11,13-trien-9-yl]acetate Amino and tert-butyl ester substituents Larger tetracyclic core Potential protease inhibition
Ethyl 4-[2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido]benzoate Triazolo-pyridazine core with methoxyphenyl group Thioether linkage and triazole ring Kinase modulation (e.g., CDK inhibitors)

Key Insights

Substituent Impact :

  • Methyl/phenyl groups (e.g., ) enhance lipophilicity, improving membrane permeability for anticancer activity.
  • Electronegative substituents like chlorine () or oxo groups () increase electrophilicity, altering target binding.
  • Bulky substituents (e.g., tert-butyl in ) may sterically hinder interactions but improve metabolic stability.

Core Modifications :

  • Replacement of sulfur with oxygen (e.g., 10,13-dioxa in ) reduces thioether-mediated toxicity but may diminish metal-binding capacity.
  • Expanded ring systems (e.g., tetracyclic in ) enhance target selectivity but complicate synthesis.

Bioactivity Trends :

  • Compounds with acetylated amines () show stronger kinase inhibition due to hydrogen-bonding interactions.
  • Esters (e.g., ethyl benzoate in the target compound) improve solubility but may require hydrolysis for activation .

Biological Activity

Ethyl 4-(1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-amido)benzoate is a complex chemical compound with potential biological activities. The compound's unique structure includes a tricyclic framework and various functional groups that may influence its pharmacological properties.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁N₅O₂S
  • Molecular Weight : 373.55 g/mol

Structural Features

FeatureDescription
Tricyclic SystemContains a triazatricyclo structure
Amido GroupEnhances solubility and bioavailability
Ethyl EsterPotentially increases lipophilicity
ThioetherMay contribute to unique biological interactions

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with various receptors in the body, altering physiological responses.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of similar compounds within the same class:

Table of Biological Activities

Study ReferenceActivity AssessedFindings
Anticancer ActivityInduced apoptosis in cancer cells
Antimicrobial PropertiesEffective against Gram-positive bacteria
Anti-inflammatory EffectsReduced cytokine production

Case Studies

  • Anticancer Properties :
    • A study demonstrated that derivatives similar to Ethyl 4-(1-{8-thia...}) exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Antimicrobial Activity :
    • Research indicated that compounds with structural similarities showed promising results against pathogenic bacteria and fungi, highlighting their potential in treating infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.